molecular formula C19H28N2O4 B1679586 Roxatidine acetate CAS No. 78628-28-1

Roxatidine acetate

Cat. No. B1679586
CAS RN: 78628-28-1
M. Wt: 348.4 g/mol
InChI Key: SMTZFNFIKUPEJC-UHFFFAOYSA-N
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Description

Roxatidine acetate is a specific and competitive H2 receptor antagonist . It is used for the treatment of disorders of the upper gastrointestinal region that are due to an excess of hydrochloric acid in the gastric juice, such as duodenal ulcers and benign gastric ulcers .


Synthesis Analysis

The basic synthetic procedure of Roxatidine Acetate involves starting with m-hydroxybenzaldehyde, obtaining 3-piperazine methyl phenol, and then in the presence of alkaline matters such as sodium methylate, sodium hydrides, or with benzene, toluene and sodium hydroxide azeotropic dehydration, after N- (3-halogen propyl group)-2-acetoxyl group-ethanamide condensation, a step can obtain desirable Roxatidine Acetate target compound .


Molecular Structure Analysis

The molecular formula of Roxatidine acetate is C19H28N2O4 . The average molecular weight is 348.4366 . The structure of Roxatidine acetate includes a piperidine ring conjugated to a benzyl group through one nitrogen ring atom .


Chemical Reactions Analysis

Roxatidine acetate forms charge transfer complexation reactions with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or p-chloranilic acid resulting in colored products . The absorbance measurement was made at 530 nm .


Physical And Chemical Properties Analysis

Roxatidine acetate is a small molecule with an average molecular weight of 348.4366 . It is well absorbed orally with 80–90% bioavailability . It has a half-life of 5-6 hours .

Safety And Hazards

Roxatidine acetate is toxic and contains a pharmaceutically active ingredient. Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients. It is a moderate to severe irritant to the skin and eyes .

properties

IUPAC Name

[2-oxo-2-[3-[3-(piperidin-1-ylmethyl)phenoxy]propylamino]ethyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O4/c1-16(22)25-15-19(23)20-9-6-12-24-18-8-5-7-17(13-18)14-21-10-3-2-4-11-21/h5,7-8,13H,2-4,6,9-12,14-15H2,1H3,(H,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMTZFNFIKUPEJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC(=O)NCCCOC1=CC=CC(=C1)CN2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2048325
Record name Roxatidine acetate
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URL https://comptox.epa.gov/dashboard/DTXSID2048325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Roxatidine acetate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015695
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

The H2 antagonists are competitive inhibitors of histamine at the parietal cell H2 receptor. They suppress the normal secretion of acid by parietal cells and the meal-stimulated secretion of acid. They accomplish this by two mechanisms: histamine released by ECL cells in the stomach is blocked from binding on parietal cell H2 receptors which stimulate acid secretion, and other substances that promote acid secretion (such as gastrin and acetylcholine) have a reduced effect on parietal cells when the H2 receptors are blocked.
Record name Roxatidine acetate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08806
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Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Roxatidine acetate

CAS RN

78628-28-1
Record name Roxatidine acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=78628-28-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Roxatidine acetate [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078628281
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Roxatidine acetate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08806
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Roxatidine acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2048325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ROXATIDINE ACETATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZUP3LSD0DO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Roxatidine acetate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015695
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

145-146 for HCl salt, 145 - 146 (hydrochloride salt)
Record name Roxatidine acetate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08806
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Roxatidine acetate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015695
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
603
Citations
HG Dammann, SM De Looze, W Bender… - Scandinavian Journal …, 1988 - Taylor & Francis
… no significant difference between roxatidine acetate in a total … relapse was achieved by roxatidine acetate, 75mg at night … Roxatidine acetate shares with ranitidine an improved safety …
Number of citations: 12 www.tandfonline.com
J Scholtholt, M Bickel, AW Herling - Drugs, 1988 - Springer
… roxatidine acetate. In vivo experiments in rats and dogs confirm these in vitro findings. Thus. in rats roxatidine acetate … In all studies it was shown that roxatidine acetate was more potent …
Number of citations: 18 link.springer.com
M Bickel, AW Herling, B Schoelkens… - Scandinavian Journal …, 1988 - Taylor & Francis
… 4 are detected in human plasma after oral administration of roxatidine acetate (18). This paper summarizes the pharmacologic properties of roxatidine acetate (N-(3-(1piperidinylmethyl) …
Number of citations: 15 www.tandfonline.com
D Murdoch, D McTavish - Drugs, 1991 - Springer
… Large-scale trials have shown that roxatidine acetate 150mg … gastric ulcer, and that roxatidine acetate 75mg in the evening … Preliminary data also suggest that roxatidine acetate may be …
Number of citations: 35 link.springer.com
T Sekiguchi, T Nishioka, M Kusano, T Matsuzaki… - Drug Investigation, 1990 - Springer
… It has been reported in studies on ranitidine, famotidine and roxatidine acetate hydrochloride that … Therefore, we compared a single daily dose of roxatidine acetate hydrochloride 150mg …
Number of citations: 2 link.springer.com
R Mujoriya, D Mundhada… - Research Journal of …, 2016 - indianjournals.com
… of Roxatidine Acetate with a view of improving bioavailability and giving a controlled release of a drug. Floating tablet of Roxatidine Acetate … Roxatidine Acetate Floating Drug Delivery …
Number of citations: 3 www.indianjournals.com
N Lameire, B Rosenkranz, L Maass, D Brockmeier - Drugs, 1988 - Springer
… a single oral dose of roxatidine acetate 150mg were studied in … of the desacetyl metabolite of roxatidine acetate (roxatidine). … From these data, a dose schedule for roxatidine acetate in …
Number of citations: 19 link.springer.com
HB Lassman, I Ho, SK Puri, R Sabo, MR Scheffler - Drugs, 1988 - Springer
… domised to receive either roxatidine acetate 150mg or placebo … Subjects receiving roxatidine acetate had substantial … were observed between the roxatidine acetate- and placebo-…
Number of citations: 13 link.springer.com
M Tsutsumi, Y Ueshima… - Journal of gastroenterology …, 2001 - Wiley Online Library
… Roxatidine acetate is metabolized into roxatidine in the small intestine and liver immediately after oral administration. Like roxatidine acetate, … oral dose of roxatidine acetate in patients …
Number of citations: 2 onlinelibrary.wiley.com
K Igawa, T Matsunaga, H Yokozeki… - Clinical and …, 2005 - academic.oup.com
A 48-year-old man with ulcerative colitis (UC) of 1 years’ duration was admitted to our department because of an exfoliative erythema involving approximately 90% of the skin, but …
Number of citations: 1 academic.oup.com

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